molecular formula C18H18N2O B14628488 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-71-7

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole

Cat. No.: B14628488
CAS No.: 58041-71-7
M. Wt: 278.3 g/mol
InChI Key: YBLOXMMOWNVXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a benzyl group, which is further substituted with a methoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 4-methylphenylmethanol with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then subjected to cyclization with imidazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the methoxy-methylphenyl substitution, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

58041-71-7

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]imidazole

InChI

InChI=1S/C18H18N2O/c1-15-2-4-17(5-3-15)13-21-18-8-6-16(7-9-18)12-20-11-10-19-14-20/h2-11,14H,12-13H2,1H3

InChI Key

YBLOXMMOWNVXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.